![molecular formula C11H11ClFN B2494895 3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-19-3](/img/structure/B2494895.png)
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Description
“3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H11ClFN . It is a derivative of the bicyclo[1.1.1]pentane (BCP) structure, which has been extensively studied and used in various fields of chemistry .
Synthesis Analysis
The synthesis of similar compounds, such as 3-fluorobicyclo[1.1.1]pentan-1-amine, has been achieved through radical fluorination . This method is part of a modern trend in medicinal chemistry that relies on synthetic access to new and interesting building blocks .Molecular Structure Analysis
The molecular structure of “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” includes a bicyclo[1.1.1]pentane core with a 2-chloro-4-fluorophenyl group attached . The bicyclo[1.1.1]pentane structure is a popular motif in natural compounds and synthetic drugs .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds are often centered around the bicyclo[1.1.1]pentane core . For example, the core was incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as fluoro-bicyclo[1.1.1]pentanes, have been studied . These studies have found that the incorporation of a fluorine atom can fine-tune the physicochemical properties of the molecules .Future Directions
The future directions in the study of “3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds could involve further exploration of their potential uses in medicinal chemistry . This could include the development of new synthetic methods and the discovery of new bioisosteric replacements .
properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-9-3-7(13)1-2-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCFIHVIIBKLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
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